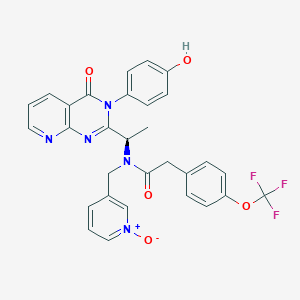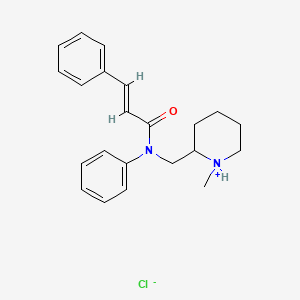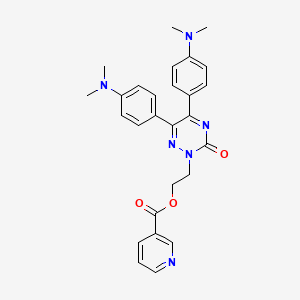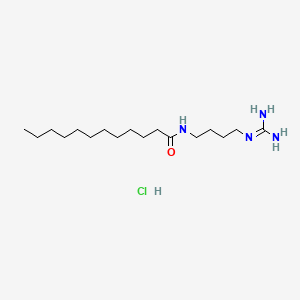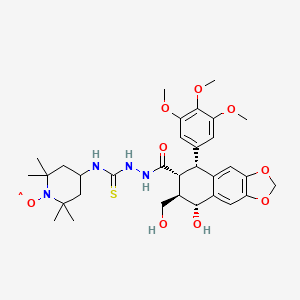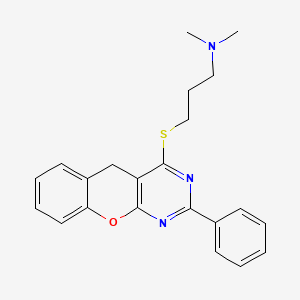
1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a propanamine backbone, dimethylamine substituents, and a benzopyrano-pyrimidinyl thioether moiety. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzopyrano-Pyrimidinyl Core: This step involves the cyclization of appropriate precursors to form the benzopyrano-pyrimidinyl structure.
Thioether Formation:
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any reducible functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the amine or thioether sites using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- can be compared with similar compounds such as:
2-Propanamine, N,N-dimethyl-: This compound has a similar amine structure but lacks the benzopyrano-pyrimidinyl thioether moiety.
Pheniramine: This compound features a similar amine structure but with different aromatic substituents.
The uniqueness of 1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
97146-02-6 |
|---|---|
Molekularformel |
C22H23N3OS |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
N,N-dimethyl-3-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]propan-1-amine |
InChI |
InChI=1S/C22H23N3OS/c1-25(2)13-8-14-27-22-18-15-17-11-6-7-12-19(17)26-21(18)23-20(24-22)16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 |
InChI-Schlüssel |
SQBTUJSTIMBNRG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCSC1=NC(=NC2=C1CC3=CC=CC=C3O2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



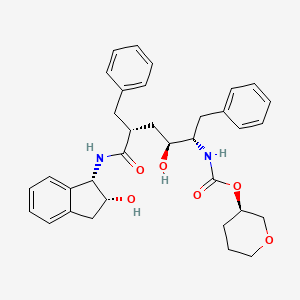
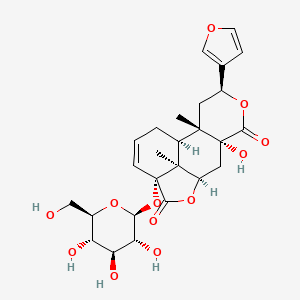
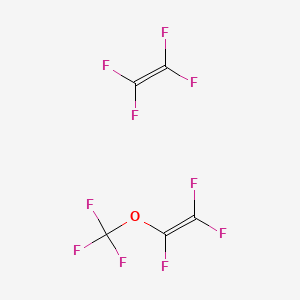

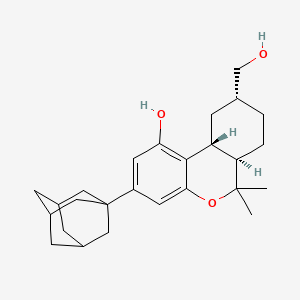

![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
